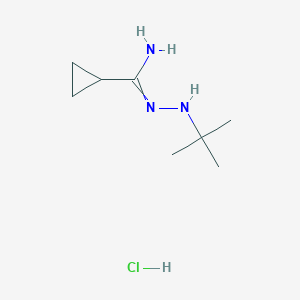![molecular formula C23H17N3O5 B14107049 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14107049.png)
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which has been used to synthesize similar compounds . The reaction conditions often include the use of palladium catalysts, bases, and appropriate solvents under controlled temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential biological activities. Similar compounds have shown promise in anticancer research, suggesting that this compound might also possess bioactive properties .
Medicine
The medicinal applications of this compound are of particular interest. Its structural features suggest potential as a drug candidate, particularly in the development of anticancer agents. Research is ongoing to explore its efficacy and mechanism of action in various disease models.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique structure might lend itself to applications in material science, such as the creation of novel polymers or advanced materials.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is not fully understood. similar compounds have been shown to interact with molecular targets such as tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved likely include modulation of microtubule dynamics and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
Uniqueness
What sets 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione apart from these similar compounds is its combination of a benzodioxole moiety with a pyrido[3,2-d]pyrimidine core. This unique structure provides distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H17N3O5 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-phenacylpyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17N3O5/c27-18(16-5-2-1-3-6-16)13-25-17-7-4-10-24-21(17)22(28)26(23(25)29)12-15-8-9-19-20(11-15)31-14-30-19/h1-11H,12-14H2 |
InChI Key |
LPCKMIVBXUAGER-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(15N)azanyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14106972.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14106984.png)

![3-benzyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106999.png)
![N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14107004.png)
![8-(3-Chloro-2-hydroxypropyl)sulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14107005.png)

![3-(4-chlorophenyl)-7,9-dimethyl-1-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14107018.png)
![benzo[d][1,3]dioxol-5-yl(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B14107026.png)
![3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B14107037.png)
![3-heptyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107039.png)


